Spiro[4.5]dec-6-en-8-one
Overview
Description
Spiro[4.5]dec-6-en-8-one is an organic compound characterized by its unique spirocyclic structure. This compound is notable for its distinctive arrangement where two rings are connected through a single atom, forming a spiro linkage. The molecular formula of this compound is C10H14O, and it is known for its applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Spiro[4.5]dec-6-en-8-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of para-quinone methides, which react smoothly under mild conditions to form the spirocyclic structure . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process generally includes steps such as purification through distillation or chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: Spiro[4.5]dec-6-en-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The spirocyclic structure allows for substitution reactions at specific positions on the rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic lactones, while reduction can produce spirocyclic alcohols .
Scientific Research Applications
Spiro[4.5]dec-6-en-8-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies of molecular interactions and biological activity.
Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Spiro[4.5]dec-6-en-8-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, influencing biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Acorenone: Another spirocyclic compound with similar structural features.
Iso-Acorenone: A stereoisomer of Acorenone with distinct chemical properties.
Acorenone B: A variant with additional functional groups.
Uniqueness: Spiro[4.5]dec-6-en-8-one is unique due to its specific spirocyclic arrangement and the versatility it offers in chemical reactions and applications. Its ability to undergo various transformations and its role in diverse scientific fields highlight its significance compared to similar compounds .
Biological Activity
Spiro[4.5]dec-6-en-8-one is a spirocyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to a class of sesquiterpenes, which are known for their diverse pharmacological effects. Understanding the biological activity of this compound is crucial for exploring its therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 150.22 g/mol. The compound features a spirocyclic structure that contributes to its unique reactivity and interaction with biological targets.
Research indicates that this compound may interact with various biological pathways, particularly those involving enzyme inhibition and receptor modulation:
- Prolyl Hydroxylase Domains (PHDs) : This compound has been shown to inhibit PHDs, which play a critical role in the regulation of hypoxia-inducible factors (HIFs). By inhibiting these enzymes, this compound can lead to the upregulation of HIF target genes, which are involved in cellular responses to low oxygen levels .
Biological Activity
Several studies have explored the biological activities associated with this compound:
- Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties against various bacterial strains, potentially making it useful in developing new antimicrobial agents .
- Cytotoxicity : In vitro studies have indicated that this compound may possess cytotoxic effects on certain cancer cell lines, suggesting its potential as an anticancer agent .
- Anti-inflammatory Effects : Some research has pointed towards anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .
Case Studies and Research Findings
A selection of case studies highlights the biological activity of this compound:
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including cyclization techniques that capitalize on its spirocyclic nature. Various derivatives have been synthesized to enhance its biological activity and specificity.
Properties
IUPAC Name |
spiro[4.5]dec-9-en-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c11-9-3-7-10(8-4-9)5-1-2-6-10/h3,7H,1-2,4-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYBFVHJBMGXPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50162945 | |
Record name | Spiro(4.5)dec-6-ene-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50162945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14523-53-6 | |
Record name | Spiro(4.5)dec-6-ene-8-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014523536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spiro(4.5)dec-6-ene-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50162945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Spiro[4.5]dec-6-en-8-one and where is it found?
A1: this compound is a bicyclic organic compound found in the leaf aqueous extracts of Cnidoscolus aconitifolius []. This plant is a leafy vegetable consumed for its nutritional and medicinal benefits.
Q2: What is the significance of this compound in Cnidoscolus aconitifolius?
A2: While the specific role of this compound in Cnidoscolus aconitifolius is not elaborated on in the provided research, its presence was revealed through GC-MS analysis of the leaf extracts []. This analysis identified 42 compounds, suggesting a complex chemical profile that could contribute to the plant's reported biological activities.
Q3: Are there any other natural sources of this compound?
A3: Yes, besides Cnidoscolus aconitifolius, this compound, specifically its derivative 6,10-Dimethyl-2-(1-methylethenyl)this compound (also known as solavetivone), has been identified in air-cured Burley tobacco []. It's considered a key flavor component in the essential oils of this tobacco variety.
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